molecular formula C10H12Cl2IN B1197382 N,N-Bis(2-chloroethyl)-3-iodoaniline CAS No. 24813-14-7

N,N-Bis(2-chloroethyl)-3-iodoaniline

Cat. No.: B1197382
CAS No.: 24813-14-7
M. Wt: 344.02 g/mol
InChI Key: RNQWYXRALUGKFU-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-3-iodoaniline (CAS: 24813-14-7) is a halogenated aniline derivative with the molecular formula C₁₄H₁₁Cl₂IN. Structurally, it features a central aniline ring substituted with an iodine atom at the 3-position and two 2-chloroethyl groups attached to the nitrogen atom.

Limited experimental data are available for this compound, but its structural analogs (e.g., nitrogen mustards and bis-chloroethyl derivatives) suggest applications in medicinal chemistry, particularly as alkylating agents. The iodine substituent may enhance its utility in radiolabeling or as a heavy-atom marker in crystallography .

Properties

CAS No.

24813-14-7

Molecular Formula

C10H12Cl2IN

Molecular Weight

344.02 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-iodoaniline

InChI

InChI=1S/C10H12Cl2IN/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2

InChI Key

RNQWYXRALUGKFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC(=C1)I)N(CCCl)CCCl

Other CAS No.

24813-14-7

Synonyms

N,N-bis(2-chloroethyl)-3-iodoaniline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Bis(2-chloroethyl)-3-iodoaniline with structurally or functionally related compounds, emphasizing key differences in substituents, reactivity, and applications:

Compound Name Molecular Formula Substituents/Functional Groups Reactivity/Applications Toxicity/Handling Precautions
This compound C₁₄H₁₁Cl₂IN -I at C3; -N(CH₂CH₂Cl)₂ Potential alkylating agent; iodine may confer stability or radiolabeling utility Limited data; handle as toxic (assumed alkylator)
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline C₁₂H₁₆Cl₂NO₂ -OCH₃ at C2 and C3; -N(CH₂CH₂Cl)₂ Alkylating agent; dimethoxy groups may enhance solubility or DNA intercalation Toxic; avoid inhalation/skin contact
N,N-Bis(2-hydroxyethyl)-3-chloroaniline C₁₀H₁₃ClNO₂ -Cl at C3; -N(CH₂CH₂OH)₂ Less reactive due to -OH groups; used in polymer synthesis or chelation Moderate toxicity; avoid oxidizers (risk of HCl gas)
Ethylbis(2-chloroethyl)amine (HN1) C₆H₁₂Cl₂N -N(CH₂CH₂Cl)₂CH₂CH₃ Vesicant (chemical warfare agent); strong alkylator for DNA crosslinking Highly toxic; severe skin/eye damage
Aldophosphamide C₇H₁₅Cl₂N₂O₂P -PO(N(CH₂CH₂Cl)₂)₂ Cyclophosphamide metabolite; generates cytotoxic phosphoramide mustards High toxicity (inhibits cancer cell growth)

Key Structural and Functional Differences

  • Halogen Substituents : The iodine atom in This compound contrasts with chlorine in HN1 or methoxy groups in N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline . Iodine’s larger atomic radius may reduce nucleophilic substitution rates compared to chlorine but improve stability in certain solvents .
  • Alkylating Potential: All bis-chloroethyl compounds act as alkylators, but HN1 and aldophosphamide exhibit higher cytotoxicity due to efficient DNA crosslinking.
  • Applications : While HN1 is a chemical warfare agent, This compound ’s iodine suggests niche roles in radiopharmaceuticals or as a synthetic intermediate for iodinated probes .

Stability and Handling

  • This compound: Limited stability data; likely sensitive to light/moisture due to iodine and chloroethyl groups. Store inert conditions .
  • N,N-Bis(2-hydroxyethyl)-3-chloroaniline : Stable under ambient conditions but incompatible with oxidizers (risk of HCl release) .
  • HN1 : Degrades rapidly in alkaline environments; requires airtight storage .

Toxicological Profiles

  • Acute Toxicity : HN1 and aldophosphamide are highly toxic (LD₅₀ < 50 mg/kg in mice), whereas hydroxyethyl analogs show lower acute toxicity .
  • Mechanistic Insights : Bis-chloroethyl compounds induce DNA alkylation, leading to apoptosis. Iodine’s electron-withdrawing effects may modulate reactivity .

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